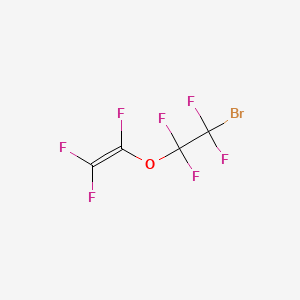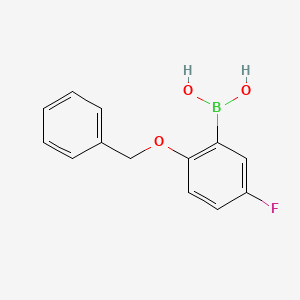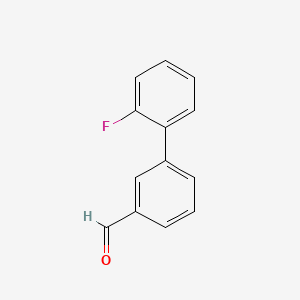
2-Fluor-3-(Trifluormethyl)phenol
Übersicht
Beschreibung
2-Fluoro-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C₇H₄F₄O. It is a fluorinated phenol derivative, characterized by the presence of both a fluoro and a trifluoromethyl group attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(trifluoromethyl)phenol has several scientific research applications:
Wirkmechanismus
Target of Action
It is known that organofluorine compounds, such as this one, often have a wide range of targets due to their unique chemical properties .
Mode of Action
Organofluorine compounds are known for their unique behaviors in organic chemistry, which can lead to various interactions with biological targets .
Pharmacokinetics
The pharmacokinetics of organofluorine compounds can vary widely, and further studies would be required to determine these properties for this specific compound .
Result of Action
It’s worth noting that organofluorine compounds can have a wide range of effects due to their unique chemical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It’s also important to avoid dust formation and direct contact with skin, eyes, or clothing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 3-(trifluoromethyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2-Fluoro-3-(trifluoromethyl)phenol may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance the yield and selectivity of the desired product. These methods often employ advanced fluorinating agents and optimized reaction conditions to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro and trifluoromethyl groups influence the reactivity and orientation of the substituents on the benzene ring.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones or reduced to form corresponding hydroquinones under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the phenol derivative reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions to introduce additional substituents onto the benzene ring.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the phenolic group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while oxidation can produce quinones, and coupling reactions result in biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: Similar to 2-Fluoro-3-(trifluoromethyl)phenol but lacks the fluoro group, affecting its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)phenol: Another fluorinated phenol derivative with the fluoro and trifluoromethyl groups in different positions, leading to variations in chemical behavior and applications.
Uniqueness
2-Fluoro-3-(trifluoromethyl)phenol is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its electronic properties and reactivity. This unique structure makes it particularly valuable in applications requiring precise control over molecular interactions and stability .
Eigenschaften
IUPAC Name |
2-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICLFHNNMXINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372159 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207291-85-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
